molecular formula C14H18N2S B15291657 1-isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

1-isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B15291657
M. Wt: 246.37 g/mol
InChI Key: MPJUPQKVWOWXNH-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features a unique structure combining an indazole core with a thiophene ring

Preparation Methods

The synthesis of 1-isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole can be compared with similar compounds such as:

    1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: This compound shares a similar core structure but differs in the functional groups attached.

    1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ylmethanamine: This compound also shares a similar core structure but has different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which can be tailored for specific applications.

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-propan-2-yl-3-thiophen-3-yl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C14H18N2S/c1-10(2)16-13-6-4-3-5-12(13)14(15-16)11-7-8-17-9-11/h7-10H,3-6H2,1-2H3

InChI Key

MPJUPQKVWOWXNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCCC2)C(=N1)C3=CSC=C3

Origin of Product

United States

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